molecular formula C12H17ClN2O3 B1383267 N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride CAS No. 1706429-65-3

N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride

Cat. No. B1383267
M. Wt: 272.73 g/mol
InChI Key: ZPCCERVUBYWNAR-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride, also known as N-(4-amino-2-methoxyphenyl)-2-furancarboxamide hydrochloride, is a compound that has been extensively studied due to its diverse range of applications in scientific research.

Scientific Research Applications

  • N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride and its derivatives have been a subject of various chemical studies. For example, reactions involving tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin and various amines have been studied to yield corresponding diamides, highlighting the compound's reactivity and potential in synthesis pathways (Agekyan & Mkryan, 2015).

Biological Activity :

  • Derivatives of N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride, such as thiophene-3-carboxamide derivatives, have shown antibacterial and antifungal activities. The molecular conformation of these compounds, locked by internal hydrogen bonds, may contribute to their biological activity (Vasu et al., 2005).

Pharmacological Investigations :

  • Compounds structurally related to N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride have been involved in pharmacological studies. For instance, investigations into orally active CCR5 antagonists, with structures including tetrahydro-2H-pyran-4-yl moieties, have been carried out to develop practical synthesis methods for potential therapeutic agents (Ikemoto et al., 2005).

Material Science and Engineering :

  • The molar refraction and polarizability of a structurally related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, were studied, shedding light on the optical and electrical properties of such compounds, which could have implications in material science (Sawale et al., 2016).

Crystallography and Structural Studies :

  • Similar compounds have also been the subject of crystallography and structural studies, which are crucial for understanding the physical and chemical properties of such molecules and their potential applications in various fields, including drug design and material science (Trilleras et al., 2009).

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10;/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCCERVUBYWNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methoxyphenyl)tetrahydro-2-furancarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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